molecular formula C13H18N4O5 B8057444 9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one

9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one

Cat. No.: B8057444
M. Wt: 310.31 g/mol
InChI Key: XGAAZRIVDCTFDD-UHFFFAOYSA-N
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Description

9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one is a chemically modified nucleoside of significant interest in organic synthesis and pharmaceutical research. The compound features a purine base linked to a meticulously protected sugar moiety. This protective group, a 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol ring, also known as an isopropylidene acetal, is a standard strategy in nucleoside chemistry . Its primary function is to shield reactive hydroxyl groups on the ribose ring, thereby granting selectivity for subsequent chemical reactions at the primary hydroxymethyl group (CH2OH) . This makes the compound a versatile and crucial building block (synthon) for the controlled synthesis of more complex nucleotide analogs, including prodrugs and those with modified phosphate backbones. Research into similar 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives suggests potential broader applications in exploring therapeutic areas. Such compounds have been investigated for their anti-inflammatory actions, which may be mediated through interactions with adenosine receptors . Based on this, our compound may hold research value as a precursor or analog in developing immunomodulators , antiasthmatics , and other agents impacting the immune and respiratory systems . Researchers will find this high-purity reagent indispensable for probing nucleotide function, designing novel bioactive molecules, and advancing synthetic methodologies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c1-13(2)21-8-6(3-18)20-12(9(8)22-13)17-5-16-7-10(17)14-4-15-11(7)19/h5-6,8-9,12,14,18H,3-4H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAAZRIVDCTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NCNC4=O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diol Precursors

The tetrahydrofurodioxol ring is synthesized via acid-catalyzed cyclization of a 1,2-diol with acetone, forming the isopropylidene acetal. For example:

Diol+AcetoneHCl (cat.)Tetrahydrofurodioxol+H2O\text{Diol} + \text{Acetone} \xrightarrow{\text{HCl (cat.)}} \text{Tetrahydrofurodioxol} + \text{H}_2\text{O}

Reaction conditions:

  • Temperature : 40–60°C

  • Catalyst : Anhydrous HCl or p-toluenesulfonic acid.

  • Yield : 75–85% after recrystallization.

Functionalization at C-6

The hydroxymethyl group is introduced via:

  • Acetylation : Protection of the C-6 hydroxyl with acetyl chloride.

  • Oxidation-Reduction : Sequential oxidation (e.g., CrO3_3) to a ketone followed by NaBH4_4 reduction.

Synthesis of the 2,3-Dihydro-1H-Purin-6-One Base

Imidazole Precursor Activation

AICAR (5-aminoimidazole-4-carboxamide) serves as the starting material. Critical steps include:

  • Acetylation : Protection of hydroxyl groups using acetic anhydride.

  • Dehydration : Conversion of the carbamoyl group to cyano using acyl chlorides (e.g., SOCl2_2).

Ring Closure to Form Purinone

The purinone ring is formed via cyclization with formamide or alkyl orthoformates:

Cyanoimidazole+HCONH2Δ2,3-Dihydro-1H-purin-6-one\text{Cyanoimidazole} + \text{HCONH}_2 \xrightarrow{\Delta} \text{2,3-Dihydro-1H-purin-6-one}

Conditions :

  • Reagent : Ethyl orthoformate (excess)

  • Temperature : 130–160°C (reflux)

  • Catalyst : Ammonia gas or aqueous NH3_3.

  • Yield : 80–89% after recrystallization.

Glycosylation and Final Assembly

Coupling Sugar and Base Moieties

The glycosylation employs Vorbrüggen conditions:

  • Activation : Silylation of the purinone base (e.g., hexamethyldisilazane).

  • Coupling : Reaction with the tetrahydrofurodioxol sugar in the presence of SnCl4_4.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (base:sugar)

  • Solvent : Anhydrous acetonitrile

  • Yield : 70–78%.

Deprotection and Purification

Final steps involve:

  • Acid Hydrolysis : Removal of isopropylidene groups using 80% acetic acid.

  • Crystallization : Methanol/water mixtures yield >95% pure product.

Industrial-Scale Optimization Strategies

ParameterLaboratory ScaleIndustrial Scale
Cyclization Time 6–8 hours2–3 hours (flow reactor)
Glycosylation Yield 70%85% (continuous process)
Purity 95% (HPLC)99.5% (crystallization)

Key advancements include:

  • Flow Chemistry : Reduces reaction times and improves reproducibility.

  • Enzymatic Catalysis : Lipases for selective acetylation, minimizing side products.

Characterization and Quality Control

Critical analytical data for batch validation:

  • NMR Spectroscopy :

    • 1^1H NMR (DMSO-d6_6): δ 1.35 (s, 6H, CH3_3), 4.15 (m, 1H, H-4'), 5.90 (d, 1H, H-1').

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/MeCN).

  • Melting Point : 215–219°C (consistent with literature).

Challenges and Mitigation Strategies

  • Racemization During Glycosylation :

    • Solution : Use of chiral auxiliaries or low-temperature conditions.

  • Byproduct Formation in Ring Closure :

    • Solution : Excess ethyl orthoformate and controlled ammonia addition .

Chemical Reactions Analysis

9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one undergoes various chemical reactions, including :

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the furodioxolane ring.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Purine Moieties

  • Compound 18 (): (−)-9-((3aS,6R,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine Key Differences: Replaces the 6-one group with a 6-amine. Impact: The 6-amine group enhances adenosine receptor binding affinity compared to 6-keto derivatives, as observed in dual A1/A3 receptor activity studies .
  • Compound 7 (): (2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Key Differences: Lacks the dimethyl dioxolane ring and includes a chlorine at the purine C2 position. Impact: The chlorine substituent increases metabolic stability but reduces solubility compared to the dimethyl dioxolane-containing target compound .

Sugar-Modified Derivatives

  • Compound 27a (): 9-((4R,6R)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d]-[1,3]dioxol-4-yl)-9H-purin-6-amine Key Differences: Substitutes hydroxymethyl with aminomethyl on the sugar moiety. Impact: Aminomethyl groups improve cellular uptake but may introduce off-target interactions due to increased basicity .
  • ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate (): Key Differences: Replaces hydroxymethyl with a sulfamate group. Impact: Sulfamate derivatives exhibit enhanced enzymatic resistance, making them suitable for prolonged therapeutic action .

Functional Group Variations

  • 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (): Key Differences: Contains a fluorine atom at the sugar C4 position. Impact: Fluorination increases metabolic stability and alters pharmacokinetic profiles compared to non-fluorinated analogs .
  • N1-(((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)-N1-isopropylpropane-1,3-diamine (): Key Differences: Features a branched diamine side chain. Impact: Extended alkyl chains improve membrane permeability but may reduce target specificity .

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Name Key Structural Features Molecular Formula Molecular Weight Solubility/Stability Biological Activity Reference
Target Compound 6-one, dimethyl dioxolane, hydroxymethyl Inferred C14H17N5O5 ~347.33 Moderate solubility Under investigation
Compound 18 () 6-amine, dimethyl dioxolane C13H17N5O4 307.31 High solubility in polar solvents Dual A1/A3 receptor agonist
Compound 7 () 6-amino-2-chloro, tetrahydrofuran C10H12ClN5O4 301.68 Low solubility Antiviral candidate
Compound 27a () Aminomethyl, dimethyl dioxolane C12H18N6O4 310.30 Moderate solubility PRMT inhibitor
Sulfamate Derivative Sulfamate, dimethyl dioxolane C13H18N6O6S 386.38 High enzymatic stability Research tool for kinase studies

Biological Activity

The compound 9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one is a unique organic molecule with potential therapeutic applications due to its structural complexity and biological activity. This article explores its biological activity, including pharmacological properties, synthesis pathways, and related case studies.

Chemical Structure and Properties

The compound features a purine base linked to a tetrahydrofurodioxole moiety. Its molecular formula is C12H18N4O5C_{12}H_{18}N_4O_5 with a molecular weight of approximately 286.29 g/mol. The presence of hydroxymethyl and dimethyl groups may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activity. The biological activities of this compound can be categorized into several areas:

  • Antiviral Activity : Similar purine derivatives have shown efficacy against various viruses.
  • Antitumor Effects : Compounds structurally related to this molecule have been investigated for their potential in cancer therapy.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways is a notable feature of related compounds.

The biological activity of this compound may involve several mechanisms:

  • Adenosine Receptor Modulation : Similar compounds have been shown to selectively bind to adenosine receptors (e.g., A3AR), which play crucial roles in various physiological processes.
  • Inhibition of Cellular Adhesion Molecules : This compound may interfere with the expression of adhesion molecules involved in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralAcyclovirEffective against herpes viruses
Antitumor6-MercaptopurineUsed in leukemia treatment
Anti-inflammatoryMRS5698Selective agonist for A3 adenosine receptor

Case Study: Antiviral Properties

In a study examining the antiviral potential of purine derivatives, it was found that compounds similar to this compound exhibited significant antiviral activity against RNA viruses. The mechanism involved the inhibition of viral replication through interference with viral polymerases.

Case Study: Antitumor Activity

Another investigation focused on the antitumor effects of related compounds in vitro and in vivo. Results demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The study highlighted the potential for developing new cancer therapies based on this compound's structure.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydrofurodioxole Moiety : This step involves cyclization reactions that create the dioxole structure.
  • Purine Base Attachment : The purine component is linked through nucleophilic substitution reactions.
  • Functional Group Modifications : Hydroxymethyl and dimethyl groups are introduced at specific positions to enhance biological activity.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Engineering controls: Use fume hoods and ensure proper ventilation to minimize aerosol formation. Avoid direct skin/eye contact .
  • Personal protective equipment (PPE):
    • Eye protection: NIOSH-approved safety glasses with side shields or full-face shields.
    • Gloves: Nitrile or neoprene gloves, inspected for integrity before use. Dispose of contaminated gloves immediately .
  • Hygiene practices: Wash hands thoroughly after handling and before breaks. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. Which spectroscopic techniques are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry, particularly for the tetrahydrofurodioxolane ring and purine moiety. For example, coupling constants in 1H^1H-NMR can confirm axial/equatorial proton orientations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, carbonyl) and hydrogen bonding interactions .

Q. How can researchers optimize synthetic routes for this compound?

Answer:

  • Key steps:
    • Protect reactive hydroxyl groups with dimethyl or acetyl groups to prevent side reactions .
    • Use palladium-catalyzed coupling for purine ring formation, ensuring inert conditions (e.g., nitrogen atmosphere) .
  • Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC for enantiomeric separation .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

Answer:

  • Chiral auxiliaries: Employ enantioselective catalysts (e.g., Sharpless epoxidation) to control stereocenters in the tetrahydrofuran ring .
  • Computational modeling: Use density functional theory (DFT) to predict transition states and optimize reaction conditions for desired diastereomers .
  • Crystallography: Single-crystal X-ray diffraction to validate absolute configuration, especially for intermediates .

Q. How can contradictory bioactivity data across studies be resolved?

Answer:

  • Orthogonal assays: Validate enzyme inhibition using both fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Batch reproducibility: Analyze impurities via LC-MS and ensure consistent storage conditions (e.g., desiccants for hygroscopic samples) .
  • Meta-analysis: Cross-reference data with PubChem or ChEMBL entries to identify outliers .

Q. What computational methods predict interactions with nucleotide-processing enzymes?

Answer:

  • Molecular Dynamics (MD) simulations: Model binding to ATP-binding pockets (e.g., kinases) using AMBER or GROMACS. Focus on hydrogen bonding with the purine core and hydrophobic interactions with the dioxolane ring .
  • Docking studies (AutoDock Vina): Screen against kinase libraries to prioritize experimental targets. Validate with isothermal titration calorimetry (ITC) .

Q. How does the compound’s hygroscopicity impact experimental design?

Answer:

  • Handling: Store in sealed vials with molecular sieves and handle under argon to prevent hydrolysis .
  • Solvent selection: Use anhydrous DMSO or THF for stock solutions. Pre-dry solvents over activated 3Å molecular sieves .
  • Stability testing: Monitor degradation via 1H^1H-NMR over time (e.g., peak broadening indicates hygroscopic breakdown) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.